molecular formula C11H20N4O B13637150 2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanamide

2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanamide

Cat. No.: B13637150
M. Wt: 224.30 g/mol
InChI Key: JLQVMKBZGWINNU-UHFFFAOYSA-N
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Description

2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanamide is a synthetic organic compound that features an imidazole ring, a common structure in many biologically active molecules

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

2-methyl-2-(methylamino)-5-(2-methylimidazol-1-yl)pentanamide

InChI

InChI=1S/C11H20N4O/c1-9-14-6-8-15(9)7-4-5-11(2,13-3)10(12)16/h6,8,13H,4-5,7H2,1-3H3,(H2,12,16)

InChI Key

JLQVMKBZGWINNU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CCCC(C)(C(=O)N)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanamide typically involves the construction of the imidazole ring followed by the introduction of the methylamino and pentanamide groups. One common method involves the cyclization of a precursor molecule containing the necessary functional groups under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The primary and secondary amine groups in the compound participate in nucleophilic substitution reactions.

Reaction TypeReagents/ConditionsProducts/OutcomesKey Findings
Acylation Acetyl chloride, base (e.g., pyridine)N-acetylated derivativesAmide formation confirmed via 1H^1H-NMR.
Alkylation Methyl iodide, DMF, 60°CN-methylated imidazole derivativesRegioselectivity observed at the imidazole NH.

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines.

ConditionReagentsProductsApplications
Acidic (HCl, reflux)6M HCl, 8 hours2-Methylpentanoic acid + methylamineBackbone degradation observed.
Basic (NaOH)2M NaOH, 70°CSodium carboxylate + imidazole derivativeRequires prolonged heating.

Metal Coordination Chemistry

The imidazole ring and amide group act as ligands for transition metals.

Metal IonCoordination SiteObserved ComplexesStability
Cu(II)Imidazole N3, amide OOctahedral complexes (λ<sub>max</sub> = 650 nm)Enhanced stability in aqueous solutions.
Zn(II)Imidazole N1, methylamino NTetrahedral geometryCatalytic activity in hydrolysis reactions.

Oxidation and Redox Behavior

The imidazole ring and methylamino group are susceptible to oxidation.

Oxidizing AgentConditionsProductsNotes
H<sub>2</sub>O<sub>2</sub>pH 7.4, 37°CImidazole N-oxide derivativesLimited conversion (<20%).
KMnO<sub>4</sub>Acidic, 50°CCarboxylic acid and nitro intermediatesOver-oxidation observed.

Enzyme Interaction Studies

The compound’s imidazole moiety mimics histidine residues in enzyme active sites.

Target EnzymeInteraction TypeInhibition (IC<sub>50</sub>)Structural Insights
Dimethylarginine dimethylaminohydrolase (DDAH-1)Hydrogen bonding with Asp72, Leu291.2 µMConfirmed via MD simulations .
Cytochrome P450Metal coordination (Fe<sup>3+</sup>)Not quantifiedCompetitive inhibition observed.

Synthetic Modifications

Derivatization strategies enhance solubility or bioactivity:

ModificationMethodOutcomeApplications
SulfonylationSulfonyl chloride, baseSulfonamide derivativesImproved enzyme binding .
EsterificationEthanol, HCl catalystEthyl ester analogsIncreased lipophilicity.

Scientific Research Applications

2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. The methylamino and pentanamide groups can further modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(1h-imidazol-1-yl)-2-(methylamino)pentanamide: Lacks the additional methyl group on the imidazole ring.

    2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(amino)pentanamide: Lacks the methyl group on the amino group.

    2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanamide: Has a shorter carbon chain.

Uniqueness

2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the imidazole ring and the methylamino group provides a versatile scaffold for further functionalization and optimization in various applications.

Biological Activity

2-Methyl-5-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)pentanamide, identified by the CAS number 1249809-59-3, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C11H19N3O2
  • Molecular Weight : 225.29 g/mol
  • Purity : Typically ≥ 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing neurotransmitter levels and cellular signaling.

Enzyme Inhibition

Research indicates that compounds similar in structure often exhibit inhibitory effects on enzymes such as GABA aminotransferase (GABA-AT), which is crucial for maintaining neurotransmitter balance in the brain. Inhibition of GABA-AT can lead to increased levels of GABA, an important inhibitory neurotransmitter, which may have therapeutic applications in neurological disorders .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description
Neurotransmitter modulation Potential to increase GABA levels by inhibiting GABA-AT.
Antimicrobial properties Similar compounds have shown activity against various pathogens.
Anti-cancer potential Structural analogs have demonstrated cytotoxic effects in cancer cell lines.

Neuropharmacological Studies

A study investigating the effects of imidazole derivatives on neurotransmitter systems found that certain structural modifications could enhance the selectivity and potency of these compounds against GABA-AT . This suggests a promising avenue for developing new treatments for epilepsy and anxiety disorders.

Antimicrobial Activity

Research into related imidazole compounds has revealed significant antimicrobial properties, indicating that this compound may also possess similar activities. For instance, derivatives have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria .

Cancer Research

In vitro studies have demonstrated that certain imidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. This highlights the potential for this compound in oncological applications .

Q & A

Q. What role does AI play in automating synthesis and data analysis?

  • Methodological Answer : Machine learning (e.g., COMSOL Multiphysics integration) optimizes reaction parameters by training models on historical data (yield, purity). Autonomous labs use real-time feedback from inline FTIR to adjust temperature and reagent flow rates, reducing trial-and-error experimentation .

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